Cas no 2229512-23-4 (1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol)

1,1,1-Trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol is a fluorinated aromatic alcohol with a unique structural motif, combining trifluoromethyl and fluoro-methoxy-methylphenyl groups. Its key advantages include high chemical stability due to the electron-withdrawing effects of the fluorine substituents, as well as potential applications in pharmaceuticals and agrochemicals as a versatile intermediate. The presence of multiple fluorine atoms enhances lipophilicity and metabolic resistance, making it valuable for designing bioactive compounds. The methoxy and methyl groups further contribute to steric and electronic modulation, allowing fine-tuning in synthetic routes. This compound is particularly useful in organofluorine chemistry, where precise control over molecular properties is required.
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol structure
2229512-23-4 structure
商品名:1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
CAS番号:2229512-23-4
MF:C11H12F4O2
メガワット:252.205397605896
CID:6109815
PubChem ID:165675001

1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
    • 2229512-23-4
    • EN300-1973731
    • インチ: 1S/C11H12F4O2/c1-6-3-8(12)7(9(4-6)17-2)5-10(16)11(13,14)15/h3-4,10,16H,5H2,1-2H3
    • InChIKey: GIMFKRPOXMIFLY-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(C)=CC(=C1CC(C(F)(F)F)O)OC

計算された属性

  • せいみつぶんしりょう: 252.07734227g/mol
  • どういたいしつりょう: 252.07734227g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 29.5Ų

1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1973731-0.25g
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
2229512-23-4
0.25g
$1156.0 2023-09-16
Enamine
EN300-1973731-10.0g
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
2229512-23-4
10g
$5405.0 2023-06-01
Enamine
EN300-1973731-10g
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
2229512-23-4
10g
$5405.0 2023-09-16
Enamine
EN300-1973731-1g
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
2229512-23-4
1g
$1256.0 2023-09-16
Enamine
EN300-1973731-0.5g
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
2229512-23-4
0.5g
$1207.0 2023-09-16
Enamine
EN300-1973731-5.0g
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
2229512-23-4
5g
$3645.0 2023-06-01
Enamine
EN300-1973731-0.05g
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
2229512-23-4
0.05g
$1056.0 2023-09-16
Enamine
EN300-1973731-0.1g
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
2229512-23-4
0.1g
$1106.0 2023-09-16
Enamine
EN300-1973731-1.0g
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
2229512-23-4
1g
$1256.0 2023-06-01
Enamine
EN300-1973731-2.5g
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol
2229512-23-4
2.5g
$2464.0 2023-09-16

1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol 関連文献

1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-olに関する追加情報

Professional Introduction to Compound with CAS No. 2229512-23-4 and Product Name: 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol

The compound with the CAS number 2229512-23-4 and the product name 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, including its trifluoromethyl and fluoro substituents, contribute to its distinctive chemical properties and potential therapeutic applications.

In recent years, there has been a growing focus on the development of novel fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of multiple fluorine atoms in 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol not only influences its electronic distribution but also enhances its lipophilicity, which is crucial for drug absorption and distribution. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its potential role in the development of new therapeutic agents. The structural motif 3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol suggests a possible interaction with enzymes or receptors involved in various disease pathways. For instance, studies have indicated that fluorinated aromatic compounds can modulate the activity of enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases. The methoxy and methyl groups further fine-tune the electronic properties of the molecule, allowing for precise targeting of biological systems.

Recent research has highlighted the importance of fluorine substitution in enhancing the pharmacological properties of small molecules. The trifluoromethyl group, in particular, is known to increase the metabolic stability and binding affinity of drug candidates. In the context of 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol, this group likely contributes to its resistance to degradation by metabolic enzymes, thereby extending its half-life in vivo. This characteristic is particularly valuable for drugs that require prolonged therapeutic effects.

The combination of fluoro and methoxy substituents on the aromatic ring also plays a critical role in determining the biological activity of this compound. These groups can influence both the solubility and binding affinity of the molecule. For example, the methoxy group can enhance solubility in aqueous environments while maintaining good penetration into lipid membranes. This balance is essential for achieving optimal pharmacokinetic profiles.

Moreover, the structural complexity of 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol allows for further derivatization and optimization. Medicinal chemists can modify various functional groups while retaining the core scaffold to explore new biological activities or improve existing ones. This flexibility makes it a valuable starting point for developing novel drug candidates.

In conclusion, 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-ol represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and favorable chemical properties make it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play a crucial role in the development of next-generation pharmaceuticals.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd